4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoxazine ring fused with a nitrofuran moiety, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with 4,4-dimethyl-2-aminophenol under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiprotozoal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine involves its interaction with cellular components. In biological systems, it may exert its effects by generating reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine include other benzoxazine derivatives and nitrofuran-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 3-acetyl-5-(substituted-phenyl)-2-(5-nitrofuran-2-yl)-2,3-dihydro-1,3,4-oxadiazolines exhibit interesting antibacterial activity .
Properties
IUPAC Name |
4,4-dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2)9-5-3-4-6-10(9)15-13(20-14)11-7-8-12(19-11)16(17)18/h3-8,13,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLJVVCMGCOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC(O1)C3=CC=C(O3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.